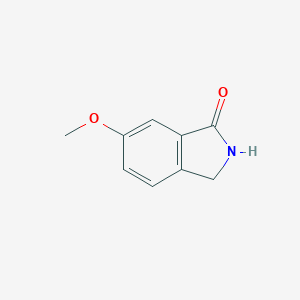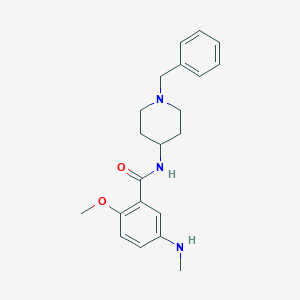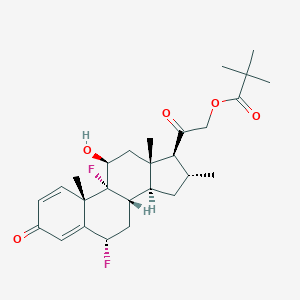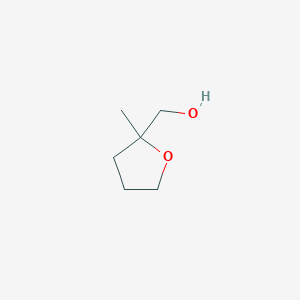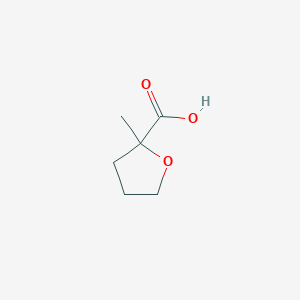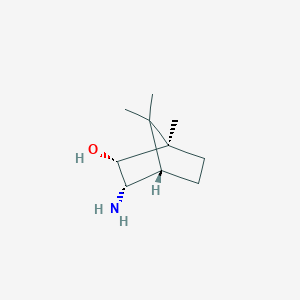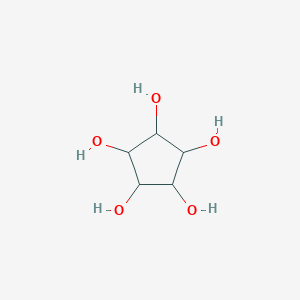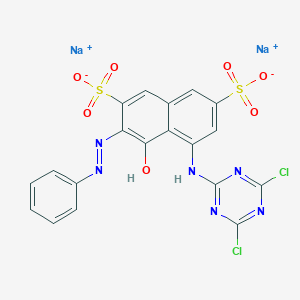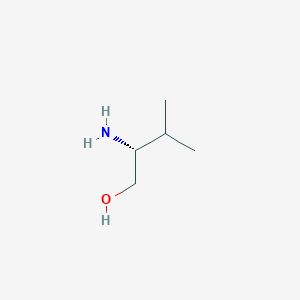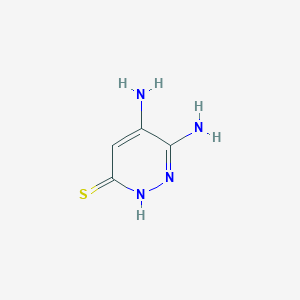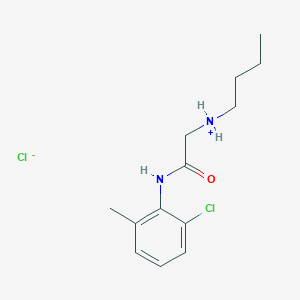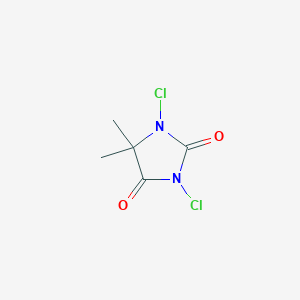![molecular formula C10H20N3OP B105879 1-[bis(aziridin-1-yl)phosphoryl]azepane CAS No. 18144-64-4](/img/structure/B105879.png)
1-[bis(aziridin-1-yl)phosphoryl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[bis(aziridin-1-yl)phosphoryl]azepane is a complex organophosphorus compound featuring a unique structure that includes aziridine and hexahydroazepine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hexahydroazepinylbis(aziridinyl)phosphine oxide typically involves the reaction of aziridine with hexahydroazepine in the presence of a phosphine oxide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for hexahydroazepinylbis(aziridinyl)phosphine oxide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions: 1-[bis(aziridin-1-yl)phosphoryl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of hexahydroazepinylbis(aziridinyl)phosphine oxide, which can have different functional groups attached to the aziridine rings.
科学研究应用
1-[bis(aziridin-1-yl)phosphoryl]azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing to explore its use as a chemotherapeutic agent, particularly in targeting cancer cells.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of hexahydroazepinylbis(aziridinyl)phosphine oxide involves the interaction of its aziridine rings with biological molecules. The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent.
相似化合物的比较
Aziridine: A simpler compound with a three-membered ring structure, used in the synthesis of various organic molecules.
Phosphine oxide: A class of compounds with a phosphorus-oxygen double bond, used as ligands in catalysis and as flame retardants.
Hexahydroazepine: A seven-membered ring compound, used as a building block in organic synthesis.
Uniqueness: 1-[bis(aziridin-1-yl)phosphoryl]azepane is unique due to its combination of aziridine and hexahydroazepine rings, along with the presence of a phosphine oxide group
属性
CAS 编号 |
18144-64-4 |
|---|---|
分子式 |
C10H20N3OP |
分子量 |
229.26 g/mol |
IUPAC 名称 |
1-[bis(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI 键 |
ZCBLIQKVTTZLAH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
规范 SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Key on ui other cas no. |
18144-64-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


